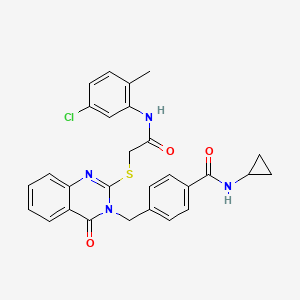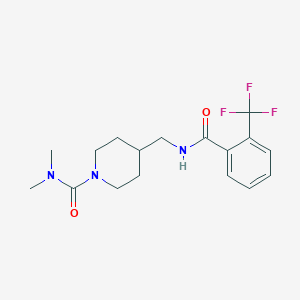
N,N-dimethyl-4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxamide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate transporters are essential for maintaining the balance of glutamate in the brain, which is a key neurotransmitter involved in synaptic transmission and plasticity. TFB-TBOA has been widely used in scientific research to study the role of glutamate transporters in various neurological disorders.
Applications De Recherche Scientifique
Antimyotonic Agents
Constrained analogues of tocainide, designed as voltage-gated skeletal muscle sodium channel blockers, have shown marked increases in potency and use-dependent block, contributing to the development of antimyotonic agents. These findings underscore the potential for derivatives of N,N-dimethyl-4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxamide to serve as a basis for novel therapeutic strategies targeting muscle disorders (Catalano et al., 2008).
Anti-Inflammatory and Analgesic Agents
The synthesis of novel heterocyclic compounds derived from benzodifuranyl and 1,3,5-triazines, including derivatives of N,N-dimethyl-4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxamide, has been reported. These compounds exhibit significant anti-inflammatory and analgesic activities, suggesting their utility in the design of new drugs targeting inflammation and pain (Abu‐Hashem et al., 2020).
Antiacetylcholinesterase Activity
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, related to N,N-dimethyl-4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxamide, has been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. These compounds demonstrate the potential for developing new therapeutic agents for conditions such as Alzheimer's disease by targeting AChE to increase acetylcholine levels in the brain (Sugimoto et al., 1990).
Anticonvulsant Properties
Research on 2-piperidinecarboxylic acid derivatives and related pharmacophores has yielded analogs with significant anticonvulsant activity. This highlights the versatility of piperidine derivatives, including N,N-dimethyl-4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxamide, in the development of treatments for epilepsy and other seizure disorders (Ho et al., 2001).
Cannabinoid Receptor Interaction
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), a structurally related compound, serves as a potent and selective antagonist for the CB1 cannabinoid receptor. This underscores the potential of N,N-dimethyl-4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxamide derivatives in the modulation of cannabinoid receptor activity, which could have implications for the treatment of a range of conditions, including pain, obesity, and neurological disorders (Shim et al., 2002).
Safety And Hazards
While specific safety and hazard information for N,N-dimethyl-4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxamide is not available, a related compound, N,N-dimethyl-3-(trifluoromethyl)benzamide, has several hazard statements: H302 - H315 - H319 - H334 - H335 . These indicate potential hazards related to acute toxicity, eye irritation, respiratory sensitization, skin irritation, and specific target organ toxicity.
Propriétés
IUPAC Name |
N,N-dimethyl-4-[[[2-(trifluoromethyl)benzoyl]amino]methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3N3O2/c1-22(2)16(25)23-9-7-12(8-10-23)11-21-15(24)13-5-3-4-6-14(13)17(18,19)20/h3-6,12H,7-11H2,1-2H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAVAXYZBIVRNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

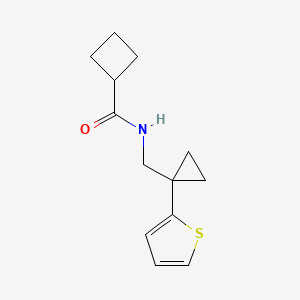
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2391664.png)
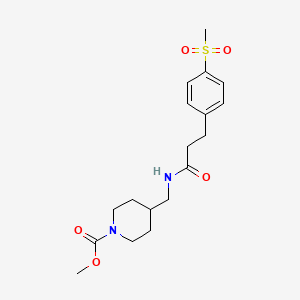
![1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2391668.png)
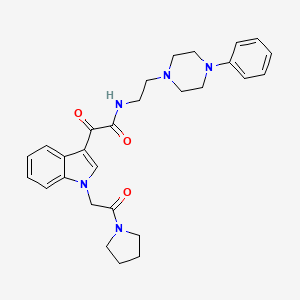
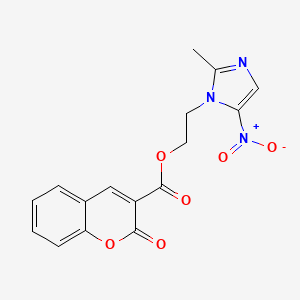
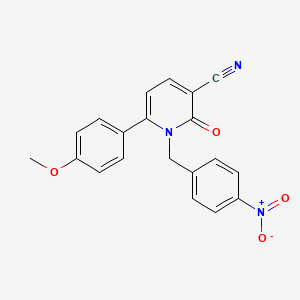
![4,7,8-Trimethyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2391675.png)
![1-(3,4-Dimethoxyphenyl)-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2391676.png)
![1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-N~4~-(4-methoxyphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2391678.png)
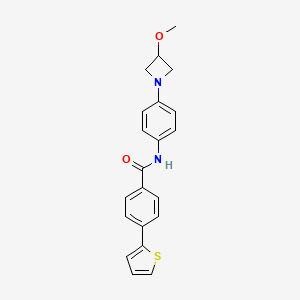
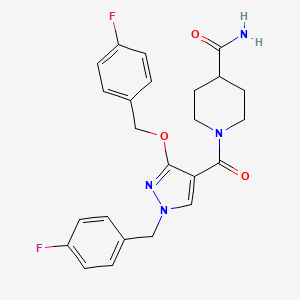
![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2391682.png)
